molecular formula C21H22N6O3S B14232855 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14232855
M. Wt: 438.5 g/mol
InChI Key: YSNJFXPIKZPARO-UHFFFAOYSA-N
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Description

2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a sulfamoylphenyl group, and a sec-butyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines at room temperature . This method provides a wide range of indolo[2,3-b]quinoxalines in good to excellent yields within a short time. The C–H bond functionalization occurs without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: Its potential biological activity makes it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butyl substituent and sulfamoylphenyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-amino-N-butan-2-yl-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H22N6O3S/c1-3-12(2)24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)22)13-8-10-14(11-9-13)31(23,29)30/h4-12H,3,22H2,1-2H3,(H,24,28)(H2,23,29,30)

InChI Key

YSNJFXPIKZPARO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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